Tert-butyl 6-(phenylthio)hexanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(phenylthio)hexanoate typically involves the esterification of 6-(phenylthio)hexanoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(phenylthio)hexanoate undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted hexanoates.
Scientific Research Applications
Tert-butyl 6-(phenylthio)hexanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 6-(phenylthio)hexanoate involves its interaction with specific molecular targets. The phenylthio group can undergo oxidation to form reactive intermediates that interact with cellular components . The ester group can be hydrolyzed to release the active hexanoic acid derivative .
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H24O2S |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
tert-butyl 6-phenylsulfanylhexanoate |
InChI |
InChI=1S/C16H24O2S/c1-16(2,3)18-15(17)12-8-5-9-13-19-14-10-6-4-7-11-14/h4,6-7,10-11H,5,8-9,12-13H2,1-3H3 |
InChI Key |
SESUPTFTFURERV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCSC1=CC=CC=C1 |
Origin of Product |
United States |
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